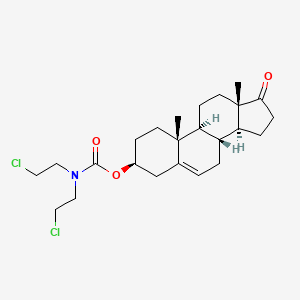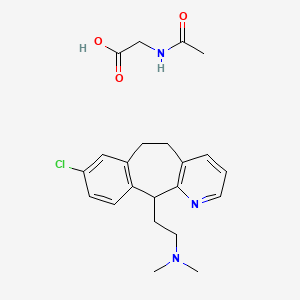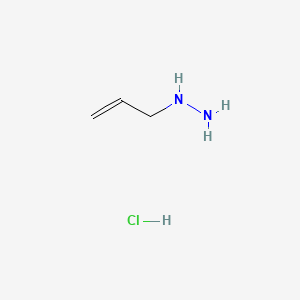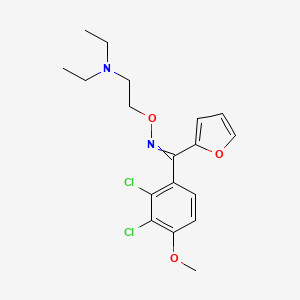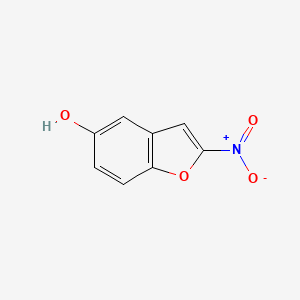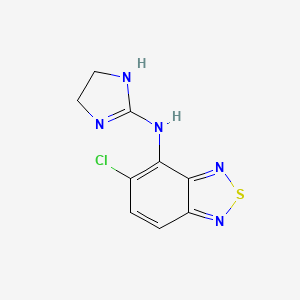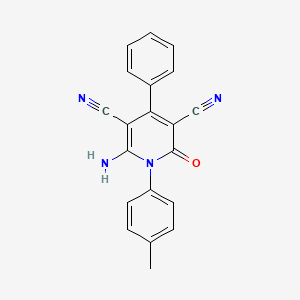
2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile is a phenylpyridine.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyridine derivatives, including 2-amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile, have been explored for their corrosion inhibition properties. Research indicates that these compounds can serve as mixed-type inhibitors, mainly cathodic, for mild steel in acidic environments like hydrochloric acid. The adsorption of these inhibitors on the metal surface, which forms a protective layer, follows Langmuir's adsorption isotherm. The effectiveness of these inhibitors is supported by various techniques including gravimetric, electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical studies, providing a comprehensive understanding of their interaction with metal surfaces (Ansari, Quraishi, & Singh, 2015).
Neuroprotective Properties
Derivatives of this compound have been studied for their neuroprotective properties, especially in the context of Alzheimer's and neuronal vascular diseases. These compounds have shown promise as multipotent therapeutic molecules due to their ability to address cholinergic dysfunction and oxidative stress, two critical factors in the progression of these diseases. The compounds' ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their neuroprotective effects under stress conditions in neuroblastoma cells, highlight their potential as treatment options. The synthesis, molecular modeling, and pharmacological analysis of these compounds offer insights into their biologically active behavior and potential therapeutic applications (Samadi et al., 2010).
Propriétés
Formule moléculaire |
C20H14N4O |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H14N4O/c1-13-7-9-15(10-8-13)24-19(23)16(11-21)18(17(12-22)20(24)25)14-5-3-2-4-6-14/h2-10H,23H2,1H3 |
Clé InChI |
DWDWEGGEKMILES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C(C2=O)C#N)C3=CC=CC=C3)C#N)N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C(=C(C2=O)C#N)C3=CC=CC=C3)C#N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




